molecular formula C17H17F3N4O B11457102 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11457102
M. Wt: 350.34 g/mol
InChI Key: HSWDPZZGBJJEMY-UHFFFAOYSA-N
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Description

5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a methyl group, a propan-2-yl benzyl group, and a trifluoromethyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves several steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, leading to the formation of the triazole ring. The reaction conditions typically involve acid catalysis to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. In particular:

  • Influenza A Virus : Research has focused on its ability to disrupt the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP). This interaction is crucial for viral replication. The compound has shown promise in inhibiting this interaction, thereby reducing viral replication rates in vitro .

Case Study: Influenza Virus

In a study conducted by researchers exploring new antiviral drugs for influenza, several derivatives of triazolo[1,5-a]pyrimidine were synthesized and tested. The compounds demonstrated significant activity against influenza viruses, with some displaying IC50 values in the low micromolar range. Molecular docking studies suggested that these compounds effectively bind to the PA-PB1 interface, disrupting essential protein-protein interactions .

Antibacterial Applications

The compound also exhibits antibacterial properties. Its derivatives have been synthesized and evaluated against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Mycobacterium tuberculosis

A study synthesized several triazole hybrids incorporating dihydropyrimidinones. These compounds were tested for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that some derivatives of 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibited potent activity against both standard and multidrug-resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and trifluoromethyl group have been shown to significantly influence its potency against various pathogens.

ModificationEffect on Activity
Addition of alkyl groupsEnhanced lipophilicity and bioavailability
Variation in substituents on phenyl ringAltered binding affinity to target proteins
Trifluoromethyl substitutionImproved metabolic stability

Mechanism of Action

The mechanism of action of 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one include other triazolopyrimidines and triazolothiadiazines. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:

By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.

Biological Activity

5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound belonging to the class of triazolo-pyrimidinones. This compound exhibits significant biological activity due to its unique structural features, including a trifluoromethyl group and an isopropylbenzyl substituent. This article explores the biological activities of this compound, focusing on its potential applications in medicinal chemistry.

The molecular formula of the compound is C17H17F3N4O, with a molecular weight of 350.34 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole moiety can participate in various nucleophilic substitution reactions.

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain triazole derivatives were effective against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating significant potency .

CompoundCancer Cell LineIC50 Value (μM)
5-methyl derivativeHCT-1166.2
5-methyl derivativeT47D27.3

Anti-inflammatory Activity

Compounds from the triazolo-pyrimidinone class have been evaluated for their ability to inhibit specific enzymes involved in inflammatory processes. Some studies suggest that these compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

The mechanism by which this compound exerts its biological effects is linked to its ability to bind selectively to certain biological targets. Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have indicated strong binding affinities with enzymes and receptors involved in disease pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Triazole Derivatives : A series of mercapto-substituted 1,2,4-triazoles were synthesized and screened for anticancer activity. One derivative showed significant cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like cisplatin .
  • Enzyme Inhibition : Research has demonstrated that triazolopyrimidine derivatives can act as enzyme inhibitors for various targets including carbonic anhydrase and cholinesterase, suggesting a broad spectrum of pharmacological potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

The compound is synthesized via multi-step reactions involving cyclocondensation of triazole precursors with substituted pyrimidine intermediates. A typical protocol involves:

  • Fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under controlled heating (10–12 minutes), followed by methanol addition and crystallization .
  • Use of catalysts like tetramethyldiaminophosphine (TMDP) in ethanol/water (1:1 v/v) to achieve yields >85%, with purification via silica gel chromatography . Key considerations include avoiding toxic catalysts (e.g., piperidine) and optimizing solvent systems to enhance regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., trifluoromethyl at C2, isopropylbenzyl at C6) through characteristic shifts (e.g., CF3_3 at δ 120–125 ppm in 13^13C) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns verify molecular weight and functional groups .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Q. How is the compound’s purity assessed during synthesis?

Purity is monitored via:

  • Thin-layer chromatography (TLC) on silica gel plates (UV 254 nm) to track reaction progress .
  • Melting point determination (e.g., 205–207°C) using open capillary methods .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be mitigated?

Regioselectivity is influenced by:

  • Catalyst choice : TMDP in ethanol/water minimizes side products compared to molten-state TMDP, which risks decomposition .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .
  • Reaction time : Short heating periods (10–12 minutes) prevent overfunctionalization of the triazole ring .

Q. What strategies resolve contradictory biological activity data in different assays?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer effects) require:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Dose-response validation : EC50_{50} values should be confirmed across ≥3 independent replicates .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) identifies target interactions (e.g., kinase inhibition) to rationalize activity variations .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with enzymes like cytochrome P450 .
  • Molecular dynamics (MD) simulations : Evaluates binding stability to receptors (e.g., EGFR) over 100-ns trajectories .
  • Pharmacophore modeling : Maps steric/electronic features (e.g., trifluoromethyl as a hydrophobic moiety) to guide SAR studies .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Single-crystal growth requires:

  • Solvent screening : Slow evaporation from DMSO/ethyl acetate mixtures yields diffraction-quality crystals .
  • Temperature control : Gradual cooling (0.5°C/hour) minimizes lattice defects .
  • Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., C–H···F contacts) to refine packing models .

Q. Methodological Considerations

  • Synthetic reproducibility : Document catalyst batch variability (e.g., TMDP purity >98%) and solvent drying protocols .
  • Biological assay design : Include positive controls (e.g., fluconazole for antifungal assays) and validate results via orthogonal methods (e.g., MIC vs. time-kill curves) .
  • Data contradiction resolution : Cross-reference spectral data with databases (e.g., PubChem CID 135565768) to confirm structural integrity .

Properties

Molecular Formula

C17H17F3N4O

Molecular Weight

350.34 g/mol

IUPAC Name

5-methyl-6-[(4-propan-2-ylphenyl)methyl]-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H17F3N4O/c1-9(2)12-6-4-11(5-7-12)8-13-10(3)21-16-22-15(17(18,19)20)23-24(16)14(13)25/h4-7,9H,8H2,1-3H3,(H,21,22,23)

InChI Key

HSWDPZZGBJJEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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